molecular formula C18H11Cl2FN4OS2 B2881159 N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-98-7

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Katalognummer: B2881159
CAS-Nummer: 671199-98-7
Molekulargewicht: 453.33
InChI-Schlüssel: NORCMVYJPKXDLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core linked to a 3-chloro-4-fluorophenyl group via a thioacetamide bridge. The 4-chlorophenyl substituent on the thiazolo-triazole moiety and the 3-chloro-4-fluorophenyl group on the acetamide chain contribute to its unique electronic and steric profile, which may influence its pharmacological properties, such as binding affinity or metabolic stability.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4OS2/c19-11-3-1-10(2-4-11)15-8-27-17-23-24-18(25(15)17)28-9-16(26)22-12-5-6-14(21)13(20)7-12/h1-8H,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORCMVYJPKXDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A 3-chloro-4-fluorophenyl moiety.
  • A thiazolo[2,3-c][1,2,4]triazol-3-yl group.
  • A thioacetamide linkage.

This unique arrangement of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

  • Compounds containing the 1,2,4-triazole scaffold have shown broad-spectrum antifungal and antibacterial activities. They are particularly effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values ranging from 0.046 to 3.11 μM .

Anticancer Potential

The compound's structural components suggest potential anticancer activity through various mechanisms:

  • Inhibition of Enzymes : The presence of the triazole ring is associated with the inhibition of key enzymes involved in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Some studies have reported that similar compounds induce apoptosis in cancer cells by triggering cell cycle arrest .

Anti-inflammatory Effects

The thiazole and triazole moieties are known to possess anti-inflammatory properties:

  • Compounds with these structures have been shown to reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl rings and their influence on biological activity:

  • Chlorine Substituents : The introduction of chlorine atoms at specific positions enhances binding affinity and potency against target enzymes .
  • Length of Alkyl Chains : Variations in alkyl chain lengths on the triazole ring significantly affect the compound's efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Values (μM)Reference
AntibacterialMRSA0.046 - 3.11
AntifungalVarious Fungi0.125 - 8
AnticancerCancer Cell LinesIC50 < 10
Anti-inflammatoryIn vitro modelsN/A

Case Studies

  • In Vitro Evaluation Against MRSA : A study conducted by Barbuceanu et al. demonstrated that triazole derivatives exhibited potent activity against MRSA strains, outperforming traditional antibiotics like vancomycin .
  • Anticancer Screening : In a recent investigation, compounds similar to N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values below 10 μM .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The thiazolo[2,3-c][1,2,4]triazole core distinguishes this compound from simpler triazole derivatives. For example:

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618414-35-0) incorporates a pyridinyl substituent instead of a 4-chlorophenyl group, altering electron distribution and hydrogen-bonding capacity.

Substituent Effects on Aryl Groups

Variations in the aryl substituents significantly impact physicochemical and biological properties:

  • N-(3-Chloro-4-fluorophenyl) vs.
  • 5-(4-Chlorophenyl)thiazolo-triazole vs. 5-(thiophen-2-ylmethyl)triazole : Compounds like those in and feature thiophene or pyrazole substituents, which may reduce steric bulk compared to the 4-chlorophenyl group, affecting target binding.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Properties
N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl, 3-Cl-4-F-phenyl High rigidity, enhanced lipophilicity
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (731812-05-8) 1,2,4-Triazole 4-Methoxyphenyl, 5-methyl Moderate solubility, lower stability
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618414-35-0) 1,2,4-Triazole Pyridin-2-yl, CF3-substituted phenyl Polar interactions, possible CNS activity

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides

The thiazolo-triazole heterocycle is constructed via cyclocondensation reactions involving thiosemicarbazides and α-haloketones. A representative method involves reacting 4-chlorophenylthiosemicarbazide (1 ) with 2-bromo-1-(4-chlorophenyl)ethan-1-one (2 ) in ethanol under reflux (78–80°C) for 12 hours. The reaction proceeds via nucleophilic displacement of bromide by the thiol group, followed by intramolecular cyclization to yield 5-(4-chlorophenyl)thiazolo[2,3-c]triazole (3 ) (Yield: 68–72%).

Reaction conditions:

  • Solvent: Ethanol (anhydrous)
  • Catalyst: Triethylamine (1.2 equiv)
  • Temperature: Reflux (78–80°C)
  • Time: 12 hours

Alternative Route via Hydrazinolysis

An alternative pathway employs hydrazinolysis of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (4 ) with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. The intermediate hydrazide (5 ) undergoes cyclization with carbon disulfide (CS₂) in basic media (KOH/EtOH) to form the triazolethione (6 ), which is subsequently oxidized with iodine to yield the thiazolo-triazole core.

Functionalization with 4-Chlorophenyl Substituent

The 4-chlorophenyl group is introduced at position 5 of the thiazolo-triazole core through Ullmann coupling or Suzuki-Miyaura cross-coupling. A patented method utilizes copper(I)-catalyzed coupling of 5-iodothiazolo[2,3-c]triazole (7 ) with 4-chlorophenylboronic acid (8 ) in dimethylformamide (DMF) at 110°C.

Optimized conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K₃PO₄ (2.0 equiv)
  • Yield: 85–88%

Synthesis of the Thioacetamide Side Chain

The thioacetamide moiety is prepared by reacting 3-chloro-4-fluoroaniline (9 ) with chloroacetyl chloride (10 ) in dichloromethane (DCM) at 0°C, followed by treatment with potassium thiocyanate (KSCN) in acetone. This yields 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (11 ), which is converted to the thiol intermediate (12 ) via nucleophilic substitution with thiourea.

Critical parameters:

  • Temperature control (0°C) to prevent diacetylation
  • Stoichiometric excess of KSCN (1.5 equiv)

Coupling of Core and Side Chain

The final step involves coupling the thiazolo-triazole core (3 ) with the thioacetamide side chain (12 ) via a thiourea bridge. A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitates this coupling.

Procedure:

  • Dissolve 3 (1.0 equiv) and 12 (1.2 equiv) in dry THF.
  • Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv) at 0°C.
  • Stir at room temperature for 24 hours.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
  • Yield: 74–78%

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to side reactions. Ethanol and THF offer a balance between solubility and selectivity.

Catalytic Systems

Copper(I) catalysts improve cross-coupling efficiency, but palladium-based systems (e.g., Pd(PPh₃)₄) are ineffective for this substrate.

Purification Challenges

The final compound exhibits poor solubility in non-polar solvents, necessitating gradient elution with ethyl acetate/methanol mixtures.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.32 (m, 8H, aromatic-H), 4.21 (s, 2H, CH₂).
  • LC-MS : m/z 507.8 [M+H]⁺ (calc. 507.9).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) confirms purity >98% with a retention time of 6.7 minutes.

Applications and Derivatives

The compound’s thiazolo-triazole scaffold shows promise as a kinase inhibitor or antimicrobial agent. Derivatives modified at the 3-chloro-4-fluorophenyl group exhibit enhanced bioactivity, warranting further pharmacological evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.